molecular formula C15H18N4O B7455790 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine

1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine

Cat. No. B7455790
M. Wt: 270.33 g/mol
InChI Key: FLLSMMLDOPDNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a piperidine derivative that contains a triazole ring, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons through the dopamine transporter, and it then accumulates in the mitochondria, where it inhibits complex I of the electron transport chain. This leads to a loss of ATP production and an increase in oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine are primarily related to its neurotoxic properties. 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine selectively destroys dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production in the striatum. This results in the motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
In addition to its effects on the dopaminergic system, 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine has also been shown to have anti-tumor effects in vitro and in vivo. 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
However, there are also several limitations to using 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine in lab experiments. First, the neurotoxic effects of 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine are irreversible, which means that it can only be used to create animal models of Parkinson's disease and cannot be used to study the effects of potential treatments. Second, the dose-response relationship of 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine is highly variable, which can make it difficult to control the degree of dopaminergic neuron loss in animal models.

Future Directions

There are several future directions for research on 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine. One area of interest is the development of new neurotoxins that can selectively target different types of neurons in the brain. Another area of interest is the development of new treatments for Parkinson's disease that can protect dopaminergic neurons from 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine-induced neurotoxicity. Finally, there is also interest in exploring the potential anti-tumor effects of 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine and developing new cancer treatments based on its mechanism of action.

Synthesis Methods

The synthesis of 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine involves the reaction of piperidine with 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid chloride. This reaction produces 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine as a white solid, which can be purified through recrystallization. The yield of this synthesis method is typically around 60-70%.

Scientific Research Applications

1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine has been widely studied for its potential applications in scientific research. One of the most well-known applications of 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine is as a neurotoxin that can selectively destroy dopaminergic neurons in the substantia nigra. This property has made 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine a valuable tool for studying Parkinson's disease, as it can be used to create animal models of the disease.
In addition to its use as a neurotoxin, 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine has also been studied for its potential applications in cancer research. 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-tumor effects in animal models.

properties

IUPAC Name

(5-methyl-2-phenyltriazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-14(15(20)18-10-6-3-7-11-18)17-19(16-12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLSMMLDOPDNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1C(=O)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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